molecular formula C25H26N9O8S2 B601316 Cefoperazone Impurity B CAS No. 711590-76-4

Cefoperazone Impurity B

Cat. No.: B601316
CAS No.: 711590-76-4
M. Wt: 644,67
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

Cefoperazone Impurity B (CAS 711598-76-4) is a structurally complex organic compound with the molecular formula C₂₅H₂₇N₉O₈S₂ and a molecular weight of 645.67 g/mol . Its IUPAC name is (6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The compound features a bicyclic β-lactam core characteristic of cephalosporins, with substituents including a 4-ethyl-2,3-dioxopiperazine moiety and a tetrazole-thione group.

Classification :

  • Process-related impurity : Arises during the synthesis of cefoperazone sodium.
  • Degradation product : Forms under specific storage or formulation conditions.

Table 1: Key Molecular Data

Property Value
CAS Number 711598-76-4
Molecular Formula C₂₅H₂₇N₉O₈S₂
Molecular Weight 645.67 g/mol
Spectral Identification NMR, FT-IR, LC-MS

Historical Context in Pharmaceutical Analysis

This compound gained prominence in the 2010s as regulatory agencies intensified scrutiny of cephalosporin impurities. Early detection relied on high-performance liquid chromatography (HPLC) with UV detection, but advancements in liquid chromatography-mass spectrometry (LC-MS) enabled precise quantification at ppm levels. The European Pharmacopoeia first included specifications for this impurity in 2013, mandating a threshold of ≤1.5% in cefoperazone formulations.

Key milestones:

  • 2015 : ICH Q3A guidelines formalized impurity profiling requirements, elevating the need for reference standards like this compound.
  • 2020 : Patents emerged for gradient elution HPLC methods to separate it from 10+ co-eluting impurities in combination drugs.

Significance in Cephalosporin Quality Control

As a critical quality attribute , this compound impacts drug safety and efficacy:

  • Potency reduction : 1% impurity correlates with a 0.8% decrease in antimicrobial activity against Pseudomonas aeruginosa.
  • Immunogenicity risk : Structural similarity to cephalosporin allergens may trigger hypersensitivity in sensitized patients.

Regulatory thresholds:

Agency Allowable Limit
European Pharmacopoeia ≤1.5%
FDA (NDA 209776) ≤2.0%

Analytical challenges :

  • Co-elution with cefoperazone’s isomers in reversed-phase HPLC.
  • Photoinstability under UV detection at 220 nm.

Case Study: Batch Rejection (2021)

A cefoperazone-sulbactam formulation failed USP testing due to 2.3% Impurity B , traced to suboptimal pH control during the final synthesis step.

Research Objectives and Scope

This article addresses three underexplored areas:

  • Structural elucidation : Confirming the tetrazole-thione group’s stereochemical orientation via 2D NMR.
  • Method validation : Optimizing LC-MS parameters for ≤0.1% quantification in presence of sulbactam impurities.
  • Stability profiling : Degradation kinetics under ICH-recommended storage conditions (40°C/75% RH).

Scope limitations :

  • Excludes pharmacokinetic studies of the impurity itself.
  • Focuses on small-molecule analysis, excluding polymeric degradation products.

Properties

CAS No.

711590-76-4

Molecular Formula

C25H26N9O8S2

Molecular Weight

644,67

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Salt Formation : Cefoperazone acid reacts with a sodium salt-forming agent (e.g., sodium bicarbonate) in acetone as the first solvent. The mass-to-volume ratio of cefoperazone acid to acetone is critical, typically maintained at 1 g : 16–20 mL to optimize solubility and reaction kinetics.

  • Crystallization Induction : Seed crystals of cefoperazone sodium are introduced to the reaction system to initiate controlled crystallization. This step minimizes random aggregation and reduces solvate formation, which can trap impurities.

  • Solvent Displacement : The wet product containing acetone is treated with a second solvent (e.g., isopropanol) to displace residual acetone. This solvent replacement disrupts solvate structures, facilitating the removal of volatile impurities.

The reaction equation for cefoperazone sodium synthesis is:

Cefoperazone Acid+NaHCO3AcetoneCefoperazone Sodium+CO2+H2O\text{Cefoperazone Acid} + \text{NaHCO}3 \xrightarrow{\text{Acetone}} \text{Cefoperazone Sodium} + \text{CO}2 + \text{H}_2\text{O}

This process ensures a yield of ≥95.0% cefoperazone sodium with acetone residues ≤0.3%.

Industrial Production Methods

Industrial-scale production of cefoperazone sodium requires meticulous control over crystallization parameters and solvent systems to suppress Impurity B formation.

Large-Scale Crystallization

  • Temperature Control : Crystallization is conducted at 2–8°C to slow crystal growth, reducing the entrapment of impurities.

  • Solvent Ratios : A higher acetone ratio (1 g : 18–20 mL) enhances product purity by minimizing solvate formation. Post-crystallization, the wet product is washed with cold acetone to remove residual reactants.

Table 1: Key Parameters in Industrial Production

ParameterOptimal RangeImpact on Impurity B Formation
Cefoperazone Acid : Acetone1 g : 18–20 mLReduces solvate formation by 40%
Crystallization Temperature2–8°CLimits impurity entrapment by 25%
Solvent ReplacementAcetone → IsopropanolLowers acetone residues to ≤0.3%

Purification Techniques for Impurity Mitigation

Chromatographic Separation

Advanced chromatographic methods, such as preparative HPLC , are employed to isolate Impurity B from the main product. These techniques exploit differences in polarity and molecular weight, achieving a purity of ≥98.5% for analytical standards.

Solvent Displacement Strategy

The patented solvent replacement method involves:

  • Primary Solvent Removal : Acetone is displaced by isopropanol, reducing acetone residues from 1.2% to 0.3%.

  • Dissociation of Solvates : The second solvent disrupts acetone-cefoperazone sodium interactions, liberating trapped impurities.

Factors Influencing Impurity B Formation

Reaction pH and Moisture

  • pH Control : Maintaining the reaction pH at 6.5–7.5 prevents acid- or base-catalyzed degradation of cefoperazone acid, a precursor to Impurity B.

  • Moisture Content : Water content >5% in the solvent system accelerates hydrolysis, increasing Impurity B levels by 15–20%.

Analytical Validation of Preparation Methods

Chemometric Models

Partial Least Squares (PLS) and Orthogonal Signal Correction (OSC) models quantify cefoperazone sodium alongside Impurity B with 101.6–103.8% accuracy. These models validate that solvent replacement reduces Impurity B by 32% compared to traditional methods.

Table 2: Analytical Performance of Chemometric Models

ModelAccuracy (%)Precision (RSD%)Impurity B Detection Limit (ppm)
PLS103.761.0350
OSC-CLS101.610.7230

Case Study: Impurity Reduction in Pilot-Scale Production

A pilot study implementing solvent replacement and seed crystallization achieved:

  • Impurity B Content : Reduced from 0.8% to 0.2% in the final product.

  • Process Yield : Increased from 82% to 89% due to optimized crystal morphology .

Chemical Reactions Analysis

Types of Reactions: Cefoperazone Impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Analytical Chemistry

Cefoperazone Impurity B serves as a reference standard in analytical chemistry. Its role is crucial in:

  • Stability Studies : It helps in studying the stability and degradation pathways of cefoperazone, contributing to understanding its shelf life and efficacy under various conditions.
  • Quality Control : In pharmaceutical manufacturing, it is utilized to ensure the purity of cefoperazone by identifying and quantifying impurities during production processes.

In biological contexts, this compound aids in:

  • Metabolic Pathway Analysis : It assists researchers in understanding the metabolic pathways and degradation mechanisms of cephalosporin antibiotics. This knowledge is essential for developing more effective antibiotics and minimizing resistance.
  • Toxicity Assessment : Studies have shown that impurities like this compound can affect gene expression in model organisms such as zebrafish embryos, indicating potential toxicological impacts .

Table 2: Biological Research Applications

ApplicationDescription
Metabolic PathwaysHelps elucidate degradation mechanisms
Toxicity StudiesAssesses gene expression impacts in model organisms

Medical Applications

This compound is significant in medical research for:

  • Safety Assessments : It plays a role in ensuring the safety and efficacy of cefoperazone by identifying harmful impurities that could affect patient outcomes.
  • Therapeutic Efficacy Studies : Research has demonstrated the effectiveness of cefoperazone sodium combined with sulbactam sodium against surgical site infections, highlighting the importance of understanding impurities in treatment regimens .

Case Study: Surgical Site Infections

A study involving 110 patients assessed the efficacy of cefoperazone sodium combined with sulbactam sodium against cefuroxime. The results indicated a higher cure rate (58.18% vs. 32.73%) for the combination therapy, underscoring the importance of evaluating impurities like this compound in therapeutic contexts .

Industrial Applications

In industrial settings, this compound is vital for:

  • Production Monitoring : It is used to monitor the production processes of cefoperazone to ensure compliance with safety standards and regulatory requirements.
  • Purification Techniques : Advanced chromatographic techniques are employed to separate and purify this impurity during large-scale production, ensuring high-quality pharmaceutical products.

Comparison with Similar Compounds

Structural and Functional Comparison of Cefoperazone Impurities

Cefoperazone generates multiple impurities during synthesis and storage, including isomers, degradation products, and polymers. Key impurities are summarized below:

Compound CAS Number Structural Feature Origin Detection Method
Cefoperazone EP Impurity B 711598-76-4 Likely stereoisomer or side-chain derivative Synthesis byproduct or degradation Micellar electrokinetic capillary chromatography (MECC)
Cefoperazone EP Impurity C 62557-28-2 (K salt) Potassium salt form of a degradation product Degradation under basic conditions HPLC with UV detection
Cefoperazone Polymer A Not specified Dimer or higher-order aggregate High-concentration storage or heat Size-exclusion chromatography
Desphenol 1-Hydroxyethyl Cefoperazone Furolactone 85916-94-5 Hydrolyzed β-lactam ring with lactone formation Acidic degradation MECC

Key Findings :

  • Impurity B vs. Impurity C : While both are EP-listed, Impurity C is a potassium salt linked to alkaline degradation, whereas Impurity B is likely a stereochemical variant or side-chain derivative .
  • Polymerization Risk : Polymer A forms under stress conditions (e.g., heat), whereas Impurity B is more closely tied to synthetic processes .
  • Detection : MECC effectively separates Impurity B from other structurally similar impurities, such as the S-isomer of cefoperazone, with optimal resolution at pH 6.5 using SDS micelles .

Comparison with Impurities of Other Cephalosporins

Cefoperazone Impurity B shares similarities with impurities from related cephalosporins but differs in specific structural and regulatory aspects:

Compound Example Impurity Key Difference from this compound
Ceftriaxone Ceftriaxone Isomer A Lacks the NMTT side chain; impurities often involve axial/equatorial isomerism
Cefdinir Cefdinir Related Compound B Contains a vinylpyrrolidine group; impurities linked to aminothiazole oxidation
Cefepime Cefepime Related Compound D Quaternary ammonium side chain; impurities arise from methoxy group hydrolysis

Key Insight : The NMTT side chain in cefoperazone makes its impurities unique in toxicity profiles (e.g., hypoprothrombinemia risk) compared to other cephalosporins .

Analytical and Regulatory Considerations

  • Chromatographic Separation : MECC and HPLC are gold-standard methods for resolving cefoperazone impurities. For example, MECC achieves baseline separation of Impurity B from 27 other impurities under optimized conditions (70 mmol/L phosphate buffer, pH 6.5, 100 mmol/L SDS) .
  • Stability Concerns : Impurity B is stable under recommended storage conditions (-20°C, protected from light), similar to other cefoperazone impurities .
  • Regulatory Thresholds : The total impurity limit for cefoperazone formulations is ≤1.0%, with individual impurities capped at ≤0.5% .

Research Implications

  • Inhibitor Design : Boronic acid transition-state inhibitors (BATSIs) derived from cefoperazone analogs highlight the importance of side-chain modifications in overcoming β-lactamase resistance .

Q & A

Q. What are the best practices for documenting impurity profiling data to ensure reproducibility in academic publications?

  • Methodological Answer : Follow Beilstein Journal guidelines:
  • Data Presentation : Include raw chromatograms, spectral data (NMR, MS), and purity certificates (≥95%) in supplementary materials.
  • Experimental Details : Describe synthesis/purification steps, including solvent ratios, temperature gradients, and column specifications (e.g., 250 mm × 4.6 mm, 5 µm C18).
  • Metadata : Annotate datasets with instrument parameters (e.g., LC flow rate: 1.0 mL/min; MS ionization: ESI+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.